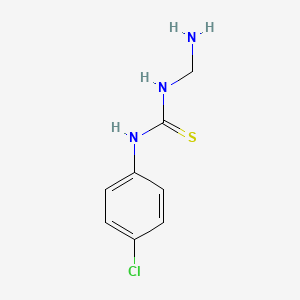

1-(Aminomethyl)-3-(4-chlorophenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN3S |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(aminomethyl)-3-(4-chlorophenyl)thiourea |

InChI |

InChI=1S/C8H10ClN3S/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,5,10H2,(H2,11,12,13) |

InChI Key |

BIKNWDUHYGALSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NCN)Cl |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 1 Aminomethyl 3 4 Chlorophenyl Thiourea and Analogues

Conventional Synthetic Routes to Substituted Thioureas

Traditional solution-based methods have long been the foundation for synthesizing substituted thioureas. These routes typically involve the reaction of amines with various thiocarbonyl sources and are well-established in the literature.

Isothiocyanate-Mediated Coupling Reactions with Amines

The most common and direct method for preparing N,N'-disubstituted thioureas is the coupling reaction between an amine and an isothiocyanate. beilstein-journals.orgnih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

The general mechanism for this synthesis is as follows:

Step 1: The primary or secondary amine acts as a nucleophile, attacking the central carbon of the isothiocyanate.

Step 2: This addition reaction forms a stable thiourea (B124793) derivative.

A specific example is the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, an analogue of the target compound. This synthesis was achieved by first reacting 4-methylbenzoyl chloride with potassium thiocyanate (B1210189) in acetone (B3395972) to generate 4-methylbenzoyl isothiocyanate in situ. This intermediate was then treated with sulfanilamide (B372717) to yield the final thiourea product. researchgate.net Similarly, the synthesis of thiourea-tethered C-glycosyl amino acids has been successfully performed through the addition of glycosylmethyl isothiocyanates to an amine-functionalized amino acid, with yields ranging from 70-75%. rsc.orgresearchgate.net This approach is highly versatile and can be applied to a wide range of amines and isothiocyanates to produce a diverse library of thiourea derivatives. acs.org

Condensation Reactions with Thiosemicarbazide (B42300) and Related Reagents

Thiosemicarbazide and its derivatives are valuable reagents in the synthesis of thioureas and related heterocyclic compounds. irjmets.comchemmethod.com These compounds contain a nucleophilic hydrazine (B178648) group that can react with various electrophiles. A common strategy involves the condensation of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones. researchgate.netnih.gov

The general reaction is:

A mixture of an aromatic aldehyde and thiosemicarbazide is refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid. irjmets.com

The resulting solid product, a thiosemicarbazone, is then filtered and purified. nih.gov

These thiosemicarbazone intermediates can be further modified or used in cyclization reactions to create complex heterocyclic structures. For instance, new thiosemicarbazide derivatives can be synthesized by reacting various aldehydes or ketones with 4-phenylthiosemicarbazide (B147422) or thiosemicarbazide itself in methanol (B129727) at room temperature. nih.gov These reactions are fundamental in building blocks for more complex molecules. researchgate.net

Cyclization and Ring-Forming Synthesis Strategies Involving Thiourea Precursors

Thiourea derivatives are excellent precursors for synthesizing a variety of nitrogen- and sulfur-containing heterocycles through cyclization reactions. researchgate.net These strategies are critical for creating compounds with specific conformational constraints and potential biological activities.

One prominent example is the Hantzsch thiazole (B1198619) synthesis. In a relevant procedure, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one was reacted with thiourea in ethanol under reflux. The subsequent workup with a basic solution yielded 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, a key heterocyclic intermediate. nih.gov

Other cyclization strategies include:

Formation of Iminothiazolidinones: Functionalized thioureas bearing hydroxyl groups can undergo cyclization with bromoacyl bromides to yield isomeric iminothiozolidinones. researchgate.net

Synthesis of Fused Heterocycles: A 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one precursor was efficiently converted into a substituted imidazolidine-2-thione by reacting with N,N'-dithiocarbonyldiimidazole (DTCI). This created a three-fused ring scaffold containing the thiourea moiety. researchgate.net

Synthesis of Thiadiazoles: Substituted 2-amino-1,3,4-thiadiazoles can be reacted with p-toluene sulfonyl isothiocyanate to produce 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas. nih.gov

These ring-forming reactions demonstrate the versatility of the thiourea functional group as a building block in heterocyclic chemistry. researchgate.net

Mechanochemical Synthesis Approaches for Thiourea Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful, solvent-free alternative to conventional solution-based synthesis. nih.gov This approach offers significant advantages in terms of efficiency, reaction time, and environmental impact. beilstein-journals.orgnih.gov

The mechanochemical synthesis of thioureas is typically performed by milling a primary or secondary amine with an isothiocyanate in a ball mill. nih.gov This method has been shown to produce quantitative yields in significantly shorter reaction times compared to traditional methods. rsc.org For example, milling secondary amines like piperidine (B6355638) with isothiocyanates resulted in ≥99% yields in just 10 minutes. nih.gov

Key findings from mechanochemical studies include:

High Efficiency: The approach enables the quantitative synthesis of thioureas, often without the need for bulk solvents or generating byproducts. beilstein-journals.orgnih.gov

Rapid Reactions: Reaction times are drastically reduced, often from hours to minutes. nih.gov

Desymmetrization: Mechanochemistry allows for the selective functionalization of symmetrical molecules, such as the synthesis of non-symmetrical bis-thioureas from diamines in a one-pot, two-step sequence. nih.gov

| Parameter | Conventional Solution Synthesis | Mechanochemical Synthesis | Reference |

|---|---|---|---|

| Solvent Usage | Requires bulk organic solvents | Solvent-free or minimal (Liquid-Assisted Grinding) | beilstein-journals.orgnih.gov |

| Reaction Time | Hours to days | Minutes to a few hours | nih.gov |

| Yields | Variable, often requires purification | Often quantitative (≥95-99%) | rsc.orgnih.gov |

| Work-up | Often involves extraction and chromatography | Simple filtration, often just aqueous wash | rsc.orgrsc.org |

| Byproducts | Can generate significant waste | Minimal to no byproducts | beilstein-journals.org |

Exploration of Green Chemistry Principles in Thiourea Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several innovative and environmentally friendly methods for thiourea synthesis have been developed in line with these principles.

Green approaches to thiourea synthesis include:

Use of Greener Solvents: An "on-water" reaction protocol for coupling amines and isothiocyanates offers a sustainable alternative to using volatile organic compounds (VOCs). This method allows for simple product isolation via filtration and recycling of the water. organic-chemistry.org

Deep Eutectic Solvents (DES): A system using choline (B1196258) chloride and tin(II) chloride ([ChCl][SnCl₂]₂) acts as both a green catalyst and a reaction medium. This allows for the direct synthesis of thioureas from thiourea itself as the thiocarbonyl source, with the DES being recoverable and reusable for multiple cycles. rsc.orgresearchgate.net

Solvent-Free Mechanochemistry: As discussed previously, mechanochemical synthesis is inherently green as it largely eliminates the need for solvents, reduces energy consumption, and often leads to quantitative conversions with simple, water-based workups. rsc.orgrsc.org

| Green Chemistry Principle | Application in Thiourea Synthesis | Benefit | Reference |

|---|---|---|---|

| Prevention of Waste | Mechanochemical synthesis provides quantitative yields with minimal byproducts. | Reduces chemical waste streams. | beilstein-journals.org |

| Atom Economy | The addition reaction of amines to isothiocyanates is 100% atom economical. | Maximizes the incorporation of starting materials into the final product. | organic-chemistry.org |

| Use of Safer Solvents | Synthesis performed in water or Deep Eutectic Solvents (DES). | Avoids the use of toxic and volatile organic solvents. | organic-chemistry.orgrsc.org |

| Energy Efficiency | Mechanochemical reactions are often conducted at room temperature, reducing heating requirements. | Lowers energy consumption compared to refluxing conditions. | nih.gov |

| Use of Renewable Feedstocks/Catalysts | Use of biocompatible sources like thiourea and recyclable catalysts like DES. | Reduces reliance on hazardous reagents and allows for catalyst reuse. | rsc.orgresearchgate.net |

Rigorous Structural Characterization and Elucidation of 1 Aminomethyl 3 4 Chlorophenyl Thiourea

Comprehensive Spectroscopic Investigations

Spectroscopy is fundamental to determining the structure of a molecule. By interacting with a compound using various forms of electromagnetic radiation, scientists can deduce its functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 1-(Aminomethyl)-3-(4-chlorophenyl)thiourea, one would expect to observe distinct signals corresponding to each type of proton. The protons on the 4-chlorophenyl ring would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The aminomethyl protons (-CH₂-) would likely present as a doublet, coupled to the adjacent NH proton. The NH protons of the thiourea (B124793) and aminomethyl groups would appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is particularly characteristic, appearing significantly downfield (typically δ 170-190 ppm). The carbons of the 4-chlorophenyl ring would give four distinct signals, and the aminomethyl carbon (-CH₂-) would be observed in the aliphatic region.

While NMR data for numerous thiourea derivatives, such as 1,3-diphenyl-2-thiourea and various N-acyl thioureas, are well-documented, specific chemical shift values for this compound are not presently available in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy: Key expected absorptions for this molecule would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretches from the aromatic and methylene (B1212753) groups, C=S stretching (a strong band typically around 1200-1300 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C=S bond and the aromatic ring vibrations.

Studies on related compounds, like 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, have identified characteristic bands for NH, C=O, and C=S groups, but direct data for the title compound is absent.

Mass Spectrometry (MS) for Molecular Composition Confirmation (e.g., ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

ESI-MS: Electrospray Ionization Mass Spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of this ion, allowing for the unambiguous determination of the molecular formula (C₈H₁₀ClN₃S), confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl/³⁷Cl).

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems and chromophores. The 4-chlorophenylthiourea moiety constitutes the primary chromophore. The spectrum would be expected to show absorption bands in the UV region, corresponding to π→π* and n→π* transitions associated with the aromatic ring and the thiocarbonyl group. For instance, thiourea itself exhibits an absorption range of 225 to 270 nm.

Crystallographic Analysis and Solid-State Structural Features

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of its intermolecular interactions, such as hydrogen bonding.

Crystal structures of many related thiourea derivatives have been resolved, revealing common structural motifs. For example, the thiourea backbone is often planar or nearly planar, and molecules frequently engage in intermolecular hydrogen bonding via the N-H and C=S groups, forming chains or dimeric structures in the crystal lattice. However, a published crystal structure for this compound could not be located.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that dictate the conformation of a molecule and its packing in the crystal lattice. In this compound, several hydrogen bond donors (the N-H groups of the thiourea and the aminomethyl moieties) and acceptors (the sulfur atom of the thione group and the nitrogen atoms) are present.

Intermolecular Hydrogen Bonding: In the crystal lattice, it is anticipated that a robust network of intermolecular hydrogen bonds would be observed. The N-H groups of the thiourea moiety are excellent hydrogen bond donors. These would likely form strong N-H···S hydrogen bonds, linking molecules into dimers or chains. For instance, a common and stable interaction is the formation of a dimeric R2(8) ring motif where two molecules are held together by a pair of N-H···S bonds. Additionally, the terminal amino group could participate in hydrogen bonding with the sulfur atom or the nitrogen atoms of neighboring molecules, further extending the supramolecular assembly into a three-dimensional network.

Hirshfeld Surface Analysis and Lattice Energy Calculations for Crystal Packing Interactions

To quantitatively understand the forces governing the crystal packing, Hirshfeld surface analysis and lattice energy calculations would be indispensable tools.

Lattice Energy Calculations: Computational methods would be employed to calculate the lattice energy, which is the energy released when gaseous ions form a solid crystal. This calculation provides a measure of the stability of the crystal lattice. The total lattice energy can be decomposed into its constituent parts, such as electrostatic, dispersion, and hydrogen bonding contributions, offering a deeper understanding of the relative importance of each force in maintaining the crystal structure.

Investigation of Thione-Thiol Tautomerism in the Solid State

Thiourea derivatives can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). In the solid state, one form is typically overwhelmingly dominant.

For this compound, single-crystal X-ray diffraction would be the definitive method to determine the tautomeric form. It is strongly expected that the compound would exist in the thione form in the solid state, as is the case for the vast majority of thiourea derivatives. This would be evidenced by a C=S double bond length of approximately 1.68 Å and the localization of hydrogen atoms on the nitrogen atoms of the thiourea core. The alternative thiol tautomer would feature a C-S single bond and an S-H group, which is rarely observed in the crystalline state for this class of compounds.

Conformational Dynamics and Tautomeric Equilibria in Solution

In solution, molecules often exhibit greater conformational freedom and the potential for tautomeric equilibria that may not be observed in the rigid solid state.

The conformational dynamics of this compound in solution would be studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The rotation around the C-N bonds of the thiourea moiety and the C-C bond of the aminomethyl group would lead to different conformers. The relative populations of these conformers could be influenced by the solvent's polarity and its ability to form hydrogen bonds.

Regarding tautomeric equilibria, while the thione form is expected to be dominant in the solid state, the possibility of a thione-thiol equilibrium in solution cannot be entirely ruled out. High-performance liquid chromatography-mass spectrometry (HPLC-MS) could be employed to separate and identify the different tautomeric forms if they exist in sufficient concentrations. NMR spectroscopy in various solvents (e.g., DMSO-d6, CDCl3) would also be a key technique. The chemical shifts of the carbon and proton nuclei are sensitive to the tautomeric form. For instance, the ¹³C chemical shift of the C=S carbon in the thione form is typically found at a significantly different position compared to the C-SH carbon in the thiol form. However, for most thiourea compounds, the thione tautomer is found to be the most stable isomer in solution as well.

Advanced Theoretical and Computational Studies on 1 Aminomethyl 3 4 Chlorophenyl Thiourea

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological RelevanceInformation unavailable.

Future computational research may address these specific areas for 1-(Aminomethyl)-3-(4-chlorophenyl)thiourea, which would enable the generation of the detailed scientific article as requested.

Coordination Chemistry and Ligand Properties of Thiourea Derivatives

Synthesis and Characterization of Metal Complexes with Thiourea (B124793) Ligands

The synthesis of novel coordination compounds with thiourea ligands is an active area of research, driven by the potential applications of the resulting complexes.

Preparation of Novel Coordination Compounds

Metal complexes of thiourea derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. echemcom.comresearchgate.net For example, complexes of diisopropylthiourea with Co(II), Cu(II), Zn(II), and Fe(III) have been prepared and studied. nih.gov The synthesis of gold(I) complexes with N,N-disubstituted cyclic thiourea ligands has also been reported. rsc.org It is conceivable that novel coordination compounds of 1-(aminomethyl)-3-(4-chlorophenyl)thiourea could be prepared with a variety of transition metal ions such as copper, nickel, cobalt, and zinc. ijsr.net Solvent-free methods, such as grinding, also present a viable and environmentally friendly alternative for the synthesis of such metal complexes. rsc.org

A general synthetic route would involve dissolving this compound in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chloride or nitrate (B79036) salts) in the same solvent. The reaction mixture would then be stirred, possibly with heating, to facilitate the formation of the complex, which may precipitate out of the solution or be isolated upon solvent evaporation.

Spectroscopic and Structural Characterization of Metal-Thiourea Complexes

Once synthesized, the characterization of these metal complexes is crucial to determine their structure and bonding. A combination of spectroscopic and analytical techniques is employed for this purpose. echemcom.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The C=S stretching vibration in the free ligand is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal, which is a key indicator of S-coordination. nih.gov Conversely, shifts in the N-H and C-N stretching frequencies can provide evidence for the involvement of the nitrogen atoms in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. mdpi.comnih.gov Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide insight into the binding mode. For ligands containing phosphorus, ³¹P NMR is also a valuable tool. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. montana.edursc.orgacs.org This technique has been used to confirm the monodentate and bidentate coordination modes in various thiourea complexes. rsc.org

The following table summarizes the key analytical techniques and the expected observations for metal complexes of this compound.

| Technique | Purpose | Expected Observations for Metal Complex Formation |

| Infrared (IR) Spectroscopy | To identify the donor atoms involved in coordination. | Shift of the ν(C=S) band to lower frequency; Changes in ν(N-H) and ν(C-N) bands. |

| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand and study the complex in solution. | Shifts in the signals of protons and carbons adjacent to the S and N donor atoms. |

| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complex. | Appearance of new absorption bands corresponding to d-d transitions or charge-transfer bands. |

| X-ray Crystallography | To determine the precise three-dimensional structure. | Provides exact bond lengths, angles, and overall coordination geometry (e.g., tetrahedral, octahedral). |

| Elemental Analysis | To confirm the stoichiometry of the complex. | The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula. |

Theoretical Investigations of Metal-Ligand Bonding and Stability

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricacies of metal-ligand interactions in thiourea-based complexes. sciepub.comresearchgate.net These studies provide fundamental insights into the geometric and electronic structures, which are crucial for understanding the stability and reactivity of these compounds. For thiourea derivatives like this compound, theoretical calculations can predict coordination modes, bond characteristics, and the energetic favorability of complex formation.

Research on related thiourea-metal complexes has established that the thiocarbonyl sulfur atom is the primary coordination site due to its soft donor nature, readily interacting with various transition metal ions. nih.gov Depending on the metal center and the ligand's structural features, bidentate or bridging coordination can also occur, often involving a nitrogen atom from the thiourea backbone or an appended functional group. researchgate.netdoi.org

Molecular Geometry and Bonding Analysis

DFT calculations are routinely employed to optimize the molecular geometries of metal complexes, yielding data on bond lengths and angles. nih.gov While specific experimental crystallographic data for metal complexes of this compound are not available in the cited literature, theoretical models of analogous systems provide valuable benchmarks. For instance, studies on Ni(II) and Cu(II) complexes with various N-substituted thioureas reveal characteristic metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths. sciepub.comnih.gov

The following tables present representative theoretical bond lengths and angles for hypothetical Ni(II) and Cu(II) complexes with a generic N-aminomethyl-N'-aryl thiourea ligand, based on values reported for similar structures in the literature. sciepub.comnih.govresearchgate.net These values illustrate the typical coordination environment around the metal centers. In these models, the ligand is assumed to act as a bidentate chelate, coordinating through the thiocarbonyl sulfur and the nitrogen of the aminomethyl group.

Interactive Table: Representative Theoretical Bond Lengths (Å) in Analogous Thiourea-Metal Complexes

| Bond | Hypothetical Ni(II) Complex | Hypothetical Cu(II) Complex |

| M-S | 2.25 - 2.45 | 2.30 - 2.50 |

| M-N | 2.00 - 2.15 | 2.05 - 2.20 |

| C=S | 1.70 - 1.75 | 1.71 - 1.76 |

| C-N (amino) | 1.46 - 1.49 | 1.46 - 1.49 |

Note: Data are illustrative, derived from DFT studies on structurally similar thiourea-metal complexes.

Interactive Table: Representative Theoretical Bond Angles (°) in Analogous Thiourea-Metal Complexes

| Angle | Hypothetical Ni(II) Complex | Hypothetical Cu(II) Complex |

| S-M-N | 85 - 95 | 88 - 98 |

| M-S-C | 105 - 115 | 100 - 110 |

| M-N-C | 110 - 120 | 108 - 118 |

Note: Data are illustrative, derived from DFT studies on structurally similar thiourea-metal complexes.

These theoretical calculations often show a slight elongation of the C=S bond upon coordination, indicating a weakening of this bond and the formation of the M-S bond. nih.gov The geometry around the metal center is also a key output of these studies, with square planar or distorted tetrahedral geometries being common for Ni(II) and Cu(II) complexes. sciepub.comresearchgate.net

Stability of Metal Complexes

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium of the complex formation. researchgate.netresearchgate.net Higher stability constants indicate a greater propensity for the complex to form and persist in solution. researchgate.net Theoretical calculations can estimate the binding energy between a metal ion and a ligand, providing a direct measure of the complex's thermodynamic stability in the gas phase. These calculated energies can then be correlated with experimentally determined stability constants.

For thiourea derivatives, the stability of their metal complexes is influenced by several factors, including:

The nature of the metal ion: Different metal ions have varying affinities for the sulfur and nitrogen donor atoms.

The chelate effect: Bidentate or polydentate coordination, such as that possible with this compound, generally leads to more stable complexes compared to monodentate coordination. researchgate.net

Substituent effects: The electronic properties of substituents on the thiourea framework, like the electron-withdrawing 4-chlorophenyl group, can modulate the electron density on the donor atoms and thereby influence the strength of the metal-ligand bonds.

While specific binding energy or stability constant data for complexes of this compound were not found in the reviewed literature, DFT studies on related systems consistently show that complex formation is an energetically favorable process. doi.org The calculated binding energies for analogous thiourea-metal complexes are typically significant, indicating the formation of stable coordination compounds.

Mechanistic Studies of Biological Target Interactions Involving the Thiourea Scaffold

Molecular Docking Studies for Enzyme Inhibition Mechanisms

There is no specific information available in the reviewed literature detailing molecular docking studies conducted on 1-(Aminomethyl)-3-(4-chlorophenyl)thiourea .

Analysis of Ligand-Receptor Binding Poses and Conformations

Without docking studies, there are no reported binding poses or conformational analyses for the interaction of this specific compound with any biological receptor.

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Sulfur Ion Coordination)

A characterization of intermolecular interactions is not possible without specific ligand-receptor complex data from experimental or computational studies.

Computational Insights into Binding Affinities and Selectivity

No computational data regarding the binding affinities or selectivity of This compound towards any biological target was found.

Rational Design of Thiourea-Based Scaffolds for Modulating Biological Processes

While the rational design of thiourea (B124793) derivatives is a broad area of research, researchgate.net there are no specific examples in the available literature that detail the use of This compound as a lead compound or scaffold for the design of new modulators of biological processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(aminomethyl)-3-(4-chlorophenyl)thiourea, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation of substituted isothiocyanates with amines. For example, 4-chlorophenyl isothiocyanate can react with aminomethyl derivatives in polar solvents like acetone under reflux. Acidic workup (e.g., pH 4) precipitates the product, which is purified via recrystallization (methanol/dichloromethane mixtures). Optimization includes stoichiometric control (1:1 molar ratio), solvent selection (polar aprotic solvents enhance reactivity), and extended reaction times (1–2 hours) to achieve yields >90% .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure and purity of thiourea derivatives?

- Methodological Answer :

- IR spectroscopy : Identify characteristic peaks for N-H (3280–3200 cm⁻¹), C=S (1360–1340 cm⁻¹), and C=N (1600–1590 cm⁻¹). The absence of isothiocyanate peaks (~2050 cm⁻¹) confirms complete conversion .

- NMR : In H-NMR, aromatic protons (4-chlorophenyl) appear as doublets (δ 7.2–7.4 ppm), while NH protons resonate as broad singlets (δ 8–10 ppm). C-NMR shows C=S at ~180 ppm and aromatic carbons at 120–140 ppm. Discrepancies between experimental and predicted spectra can be resolved via computational validation (DFT) .

Q. What role does the thiourea moiety play in biological activity, and how can structural modifications enhance pharmacological properties?

- Methodological Answer : The thiourea group participates in hydrogen bonding (N-H⋯S/O) and sulfur-aromatic interactions (C=S⋯π), critical for binding to biological targets like enzymes. Modifications such as introducing electron-withdrawing groups (e.g., Cl, NO₂) on aromatic rings improve antimicrobial or anticancer activity. For example, 4-chlorophenyl substituents enhance lipophilicity and target affinity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and interaction mechanisms of thiourea derivatives?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and reactive sites. For example, the C=S group’s high electron density correlates with nucleophilic attack susceptibility .

- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., IDO1 enzyme). The thiourea moiety’s sulfur atom forms noncovalent interactions with aromatic residues (e.g., Phe163, Phe226), as validated by X-ray crystallography .

Q. What challenges arise in crystallographic refinement of thiourea derivatives, and how can SHELX software address them?

- Methodological Answer : Challenges include disordered solvent molecules, twinning, and weak hydrogen bonds. SHELXL refines structures using restraints for bond lengths/angles and anisotropic displacement parameters. For example, hydrogen bonding (N-H⋯S) in thioureas is modeled via geometric constraints and Fourier difference maps. High-resolution data (≤1.0 Å) improves accuracy .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

- Methodological Answer : Cross-validate results using multiple techniques:

- Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 09). Adjust computational parameters (solvent model, basis set) to match observed peaks .

- Validate hydrogen bonding via X-ray crystallography. For instance, crystallographic bond lengths (e.g., C=S: ~1.68 Å) should align with DFT-optimized geometries .

Q. What are the best practices for determining hydrogen bonding patterns in thiourea derivatives using X-ray crystallography?

- Methodological Answer :

- Grow single crystals via slow evaporation (e.g., methanol/chloroform mixtures).

- Collect high-resolution data (≤0.8 Å resolution) to resolve weak H-bonds.

- In SHELXL, refine H-atoms using riding models or free variables. For example, N-H⋯S interactions (2.8–3.2 Å) are identified via interatomic distances and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.